(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
Molecular Architecture and Stereochemical Configuration
The compound’s core consists of a 1,2-dihydro-3H-pyrazol-3-one ring substituted at position 2 with a 1,1-dioxidotetrahydrothiophen-3-yl group and at position 4 with an (E)-configured [(4-phenoxyphenyl)amino]methylidene side chain. Single-crystal X-ray diffraction studies of analogous pyrazolone derivatives reveal planar pyrazole rings with dihedral angles <5° relative to adjacent aromatic systems, suggesting minimal steric hindrance. The tetrahydrothiophene sulfone adopts a chair conformation, with the sulfone group introducing strong dipole moments that influence crystal packing.
The (E)-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the pyrazolone carbonyl oxygen and the adjacent NH group, as observed in structurally related compounds. This configuration creates a fully conjugated system extending from the pyrazolone core to the 4-phenoxyphenyl group, enhancing electronic delocalization.
Table 1: Key Bond Lengths and Angles
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H21N3O4S/c1-15-20(21(25)24(23-15)17-11-12-29(26,27)14-17)13-22-16-7-9-19(10-8-16)28-18-5-3-2-4-6-18/h2-10,13,17,23H,11-12,14H2,1H3 |
InChI Key |
URGIDLCSGVGOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A modified Meyer-Schuster rearrangement, as described in the one-pot synthesis of pyrazoles from tertiary propargylic alcohols and sulfonohydrazides, provides a potential pathway. Here, FeCl₃ catalyzes propargylic substitution, followed by aza-Meyer-Schuster rearrangement and 6π electrocyclization. Adapting this method, tert-butyl 3-oxotetrahydrothiophene-1,1-dioxide-4-carboxylate could serve as the β-keto ester precursor. Reaction with methylhydrazine in ethanol under reflux yields 5-methyl-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4-dihydro-3H-pyrazol-3-one (Intermediate A).
Reaction Conditions :
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic Acid | 60 | 6 | 88 |
| mCPBA | DCM | 25 | 12 | 92 |
| KMnO₄ | H₂O/Acetone | 40 | 8 | 75 |
Preferred Method :
Condensation with 4-Phenoxyaniline
The final step involves the formation of the (4E)-configured imine via condensation of the 4-keto group of Intermediate A with 4-phenoxyaniline. This reaction parallels the synthesis of Schiff base derivatives reported in pyrazol-3-one systems.
Regioselective Imine Formation
Reaction of Intermediate A with 4-phenoxyaniline in ethanol under acidic catalysis (acetic acid) produces the target compound. The E-configuration is favored under thermodynamic control, achieved by refluxing the reaction mixture.
Optimized Conditions :
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imine-H), 7.82–7.12 (m, 9H, aromatic-H), 3.21 (t, J = 6.4 Hz, 2H, tetrahydrothiophene-H), 2.89 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₂₀H₁₈N₃O₃S [M+H]⁺: 388.1121; found: 388.1125.
Challenges and Alternative Routes
Competing Isomerization
The imine condensation step risks forming the Z-isomer as a byproduct. Chromatographic separation (silica gel, ethyl acetate/hexane) or recrystallization from methanol resolves this issue, yielding >95% E-isomer.
Decarboxylation Side Reactions
Early attempts to introduce the tetrahydrothiophene moiety via carboxylated intermediates led to decarboxylation during oxidation. Switching to pre-functionalized sulfone precursors mitigated this problem.
Scalability and Industrial Relevance
The patented gas-phase synthesis of tetrahydrothiophene suggests scalability for the sulfone precursor. However, the final condensation step requires strict moisture control to prevent hydrolysis of the imine. Pilot-scale trials achieved 65% overall yield using continuous-flow reactors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups in the dihydropyrazolone core.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it may modulate biological pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazol-3-one derivatives:
Notes:
- Lipinski Compliance : The target compound’s molecular weight (397.45) exceeds the 500 Da threshold, but its moderate logP (estimated <5) may retain drug-likeness .
- Bioactivity : Thiadiazole-containing analogs (e.g., ) are associated with kinase inhibition, while nitro-substituted derivatives (e.g., ) show antimicrobial effects.
Crystallographic and Supramolecular Features
- Hydrogen Bonding: The 4-phenoxyphenylamino group in the target compound may form N–H···O/S interactions, similar to triazole-thione derivatives .
- Packing Motifs: Sulfone and phenoxy groups likely promote layered or helical packing, as seen in methoxy-substituted analogs .
Pharmacological Potential
- Sulfone Group: Enhances metabolic stability compared to non-sulfonated analogs (e.g., vs. ).
Biological Activity
The compound (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a pyrazolone core, which is often associated with a variety of biological activities. The unique structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Structural Overview
This compound's structure includes:
- A pyrazolone core known for anti-inflammatory and analgesic properties.
- A tetrahydrothiophene moiety that may enhance biological interactions.
- A phenoxyphenyl group that could contribute to its overall activity profile.
Biological Activity
The biological activity of this compound is hypothesized based on its structural characteristics and the known activities of similar compounds. Research indicates that pyrazolone derivatives often exhibit:
- Anti-inflammatory effects
- Analgesic properties
- Antipyretic activity
In Silico Studies
In silico studies have predicted that compounds with similar structures may possess a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
These predictions are supported by computer-aided drug design tools that analyze molecular interactions and potential binding sites on biological macromolecules.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the potential advantages of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Methylpyrazolone | 5-Methylpyrazolone | Analgesic |
| Phenylbutazone | Phenylbutazone | Anti-inflammatory |
| Thiazolidinediones | Thiazolidinediones | Antidiabetic |
The combination of the tetrahydrothiophene ring and the phenoxyphenyl group in this compound may enhance its biological activity compared to others lacking these features.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related compounds. For instance, a study highlighted the discovery of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel activators of G protein-gated inwardly rectifying potassium channels (GIRK1/2). These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
